2-Methyl-4-oxopentanenitrile
Description
2-Methyl-4-oxopentanenitrile is an organic compound with the molecular formula C6H9NO It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) and a ketone group (-C=O) within its structure
Properties
IUPAC Name |
2-methyl-4-oxopentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(4-7)3-6(2)8/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCGZVXFIGQRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309709 | |
| Record name | 2-Methyl-4-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-27-1 | |
| Record name | 2-Methyl-4-oxopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-methyl-4-pentanone with cyanide sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2-Methyl-4-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxopentanenitrile involves its reactivity with various chemical reagents. The nitrile group can undergo nucleophilic attack, leading to the formation of different products. The ketone group can participate in various addition and condensation reactions. These reactions are facilitated by the electronic properties of the nitrile and ketone groups, which influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanenitrile: Similar structure but with different positional isomerism.
2-Methyl-3-oxopentanenitrile: Another positional isomer with different reactivity.
2-Methyl-4-oxobutanenitrile: Shorter carbon chain but similar functional groups.
Uniqueness
2-Methyl-4-oxopentanenitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of a nitrile and a ketone group in a single molecule allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Biological Activity
2-Methyl-4-oxopentanenitrile, also known as 2-acetyl-2-methyl-4-oxopentanenitrile, is a chemical compound with the molecular formula . It features a nitrile functional group, an acetyl group, and a ketone within its structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's unique arrangement of carbon, nitrogen, and oxygen atoms allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 113.15 g/mol |
| CAS Number | 583887-50-7 |
Preliminary studies suggest that this compound interacts with biological targets such as enzymes and receptors involved in metabolic pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo nucleophilic attack. These interactions can lead to the formation of new bonds and modifications of existing molecular structures, potentially influencing biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various nitriles possess antibacterial properties against a range of pathogens. The specific activity of this compound has yet to be thoroughly investigated but is anticipated based on structural similarities.
Antioxidant Activity
The antioxidant potential of related compounds suggests that this compound may also exhibit protective effects against oxidative stress. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.
Case Studies
- Study on Antimicrobial Activity : A comparative study on the antimicrobial effects of various nitriles found that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural characteristics imply potential efficacy similar to those observed in related compounds .
- Antioxidant Assessment : In a study assessing the antioxidant properties of several organic compounds, derivatives with similar functional groups demonstrated notable radical scavenging activity. This suggests that further investigation into the antioxidant capacity of this compound could yield promising results .
Synthesis and Applications
The synthesis of this compound can be achieved through several methods involving various reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction. Its applications span across:
- Organic Synthesis : As an intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Development : Investigated for potential use in drug development due to its reactivity and biological interactions.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| This compound | TBD | TBD |
| 2-Acetyl-5-methylfuran | Moderate | High |
| 4-Methyl-3-oxopentanenitrile | Low | Moderate |
TBD : To Be Determined.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
